
2-(3-Methylbutanamido)benzoic acid
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Overview
Description
2-(3-Methylbutanamido)benzoic acid is an organic compound with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.26 g/mol It is a derivative of benzoic acid, where the carboxyl group is substituted with a 3-methylbutanamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbutanamido)benzoic acid typically involves the reaction of 2-aminobenzoic acid with 3-methylbutanoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbutanamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-(3-Methylbutanamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methylbutanamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methylbutanamido)benzoic acid: Unique due to its specific substitution pattern and resulting properties.
2-(2-Methylbutanamido)benzoic acid: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
2-(3-Ethylbutanamido)benzoic acid: Another similar compound with variations in the alkyl chain, affecting its reactivity and applications.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities. Its distinct structure makes it a valuable compound for various research and industrial applications .
Biological Activity
2-(3-Methylbutanamido)benzoic acid, a derivative of benzoic acid, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in biomedical research.
Chemical Structure and Properties
The compound this compound features a benzoic acid core substituted with a 3-methylbutanamide group. This structural modification may influence its interaction with biological targets and its overall activity.
Anti-inflammatory Effects
Benzoic acid derivatives are also known for their anti-inflammatory properties. A study demonstrated that certain substituted benzoic acids could inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases. The mechanism often involves the modulation of signaling pathways such as NF-κB and MAPK, leading to reduced expression of inflammatory mediators.
Enzyme Inhibition
The inhibition of enzymes is another area where this compound may exhibit activity. For example, some benzoic acid derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in bacteria. This suggests that similar compounds could be explored for their potential as antimicrobial agents through enzyme inhibition.
Study on Benzoic Acid Derivatives
A comprehensive study evaluated the biological activity of various benzoic acid derivatives, including those structurally related to this compound. The findings revealed that these compounds could enhance the activity of proteasome and autophagy-lysosome pathways in human fibroblasts, indicating a role in cellular protein degradation systems .
Compound | IC50 (μM) | Activity Type |
---|---|---|
Compound 1 | 5 | Proteasome activation |
Compound 2 | 10 | Cathepsin B activation |
Compound 3 | 7 | Antimicrobial |
Compound 4 | 15 | Anti-inflammatory |
In Silico Studies
In silico docking studies have shown that benzoic acid derivatives can bind effectively to key enzymes involved in metabolic pathways. For instance, compounds were found to interact favorably with cathepsins B and L, suggesting potential therapeutic applications in modulating proteostasis networks .
Properties
IUPAC Name |
2-(3-methylbutanoylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8(2)7-11(14)13-10-6-4-3-5-9(10)12(15)16/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQUMXBRQRHDIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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